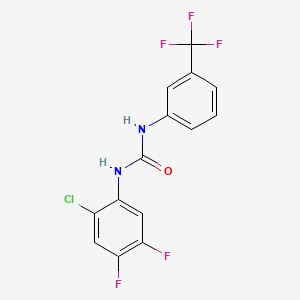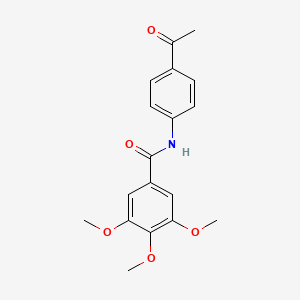
4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-7-methoxy-2,1,3-benzoxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-7-METHOXY-2,1,3-BENZOXADIAZOLE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes an indole ring, a sulfonyl group, and a benzoxadiazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-7-METHOXY-2,1,3-BENZOXADIAZOLE typically involves multiple steps, starting with the preparation of the indole and benzoxadiazole precursors. The indole precursor can be synthesized through Fischer indole synthesis, while the benzoxadiazole moiety is often prepared via cyclization reactions involving o-phenylenediamine and nitrous acid.
The key step in the synthesis is the sulfonylation of the indole ring, which is achieved using sulfonyl chlorides under basic conditions. The final coupling of the sulfonylated indole with the benzoxadiazole is carried out using standard coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonylation step and automated purification systems to ensure high purity of the final product.
化学反応の分析
Types of Reactions
4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-7-METHOXY-2,1,3-BENZOXADIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a thiol.
Substitution: The methoxy group on the benzoxadiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzoxadiazoles.
科学的研究の応用
4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-7-METHOXY-2,1,3-BENZOXADIAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole moiety.
Medicine: Explored for its potential as a therapeutic agent, particularly in the field of oncology.
Industry: Utilized in the development of new materials with unique electronic properties.
作用機序
The mechanism of action of 4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-7-METHOXY-2,1,3-BENZOXADIAZOLE involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, while the sulfonyl group can form covalent bonds with nucleophilic residues in proteins. The benzoxadiazole moiety contributes to the compound’s ability to act as a fluorescent probe, allowing for the visualization of biological processes.
類似化合物との比較
Similar Compounds
- 2-(2,3-Dihydro-1H-indole-1-sulfonyl)ethan-1-amine hydrochloride
- 4-(2,3-Dihydro-1H-indole-1-sulfonyl)-N-(4-methoxyphenyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxamide
- 4-(2,3-Dihydro-1H-indole-1-sulfonyl)-N-(2-methoxy-5-nitrophenyl)benzamide
Uniqueness
4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-7-METHOXY-2,1,3-BENZOXADIAZOLE is unique due to the presence of the benzoxadiazole moiety, which imparts distinct electronic and fluorescent properties. This makes it particularly valuable in applications requiring fluorescence, such as imaging and diagnostics.
特性
分子式 |
C15H13N3O4S |
|---|---|
分子量 |
331.3 g/mol |
IUPAC名 |
4-(2,3-dihydroindol-1-ylsulfonyl)-7-methoxy-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C15H13N3O4S/c1-21-12-6-7-13(15-14(12)16-22-17-15)23(19,20)18-9-8-10-4-2-3-5-11(10)18/h2-7H,8-9H2,1H3 |
InChIキー |
ZPDWLPSMTOOWBR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C2=NON=C12)S(=O)(=O)N3CCC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-5-[(4-methylbenzyl)amino]-5-oxopentanoic acid](/img/structure/B14951653.png)

![(2-{[3-(Cyclopropylcarbamoyl)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B14951656.png)

![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-propoxybenzamide](/img/structure/B14951665.png)
![1-[4-(5-Chloro-2-hydroxyphenyl)-2-(4-ethoxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-EN-9-YL]ethanone](/img/structure/B14951678.png)

![Benzyl {[3-cyano-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl]sulfanyl}acetate](/img/structure/B14951700.png)
![N-(2-fluoro-4-methylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B14951707.png)
![Methyl 2-{[(3-methoxyphenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14951710.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B14951730.png)



